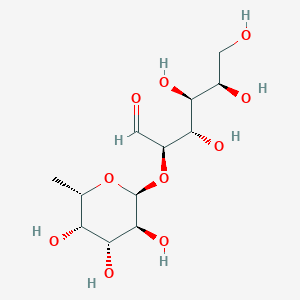

alpha-L-fucosyl-(1->2)-D-galactose

Vue d'ensemble

Description

Alpha-L-fucosyl-(1->2)-D-galactose: is a disaccharide composed of L-fucose and D-galactose linked by an alpha-(1->2) glycosidic bond. This compound is significant in the field of glycobiology due to its role in various biological processes, including cell-cell recognition and signaling. It is also a key component in the synthesis of complex carbohydrates and glycoconjugates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-fucosyl-(1->2)-D-galactose typically involves the enzymatic transfer of L-fucose from a donor molecule, such as guanosine diphosphate-beta-L-fucose, to the terminal galactose residue of a glycoconjugate. This reaction is catalyzed by the enzyme galactoside 2-alpha-L-fucosyltransferase . The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, typically around pH 7.0 to 7.5, and a temperature range of 25-37°C.

Industrial Production Methods

Industrial production of alpha-L-fucosyl-(1->2)-D-galactose can be achieved through biotechnological processes involving the use of recombinant microorganisms expressing the galactoside 2-alpha-L-fucosyltransferase enzyme. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired disaccharide .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-L-fucosyl-(1->2)-D-galactose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and bromine water.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldonic acids, while reduction can produce alditols.

Applications De Recherche Scientifique

Nutritional Applications

Human Milk Oligosaccharides (HMOs)

2'-Fucosyllactose is a prominent component of human milk, contributing to infant nutrition by promoting beneficial gut microbiota and providing immune protection. Studies indicate that 2'FL can inhibit pathogen adhesion in the gut, thereby reducing the risk of infections in neonates . Its prebiotic effects support the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, essential for developing a healthy gut microbiome .

Industrial Applications

Food Industry

The enzymatic synthesis of 2'FL has gained attention for its potential use in infant formula and functional foods. Enzymes like α-L-fucosidases are utilized to produce 2'FL from lactose and fucose donors, enhancing the nutritional profile of dairy products . The ability to transglycosylate carbohydrates at elevated temperatures makes these enzymes suitable for industrial applications, including the production of galacto-oligosaccharides (GOS) and other prebiotics .

Biotechnological Synthesis

Recent advancements have demonstrated the use of recombinant α-L-fucosidases for the efficient synthesis of 2'FL. For instance, a novel α-L-fucosidase (EntFuc) isolated from Enterococcus gallinarum showed high activity in catalyzing the formation of 2'FL through transfucosylation reactions . This method offers a sustainable approach to producing fucosylated oligosaccharides, which are valuable in various biotechnological applications.

Health Benefits

Immunomodulatory Effects

Research has highlighted the immunomodulatory properties of 2'FL, suggesting its role in enhancing immune responses. It may influence the development of immune cells and modulate inflammatory responses, providing potential therapeutic benefits for conditions like allergies and autoimmune diseases .

Gut Health

The prebiotic nature of 2'FL contributes to gut health by promoting microbial diversity and function. Its ability to inhibit pathogenic bacteria makes it a candidate for dietary interventions aimed at improving gastrointestinal health .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of alpha-L-fucosyl-(1->2)-D-galactose involves its incorporation into glycoconjugates, where it serves as a recognition element for various biological processes. The molecular targets include cell surface receptors and enzymes involved in glycan biosynthesis. The pathways involved often include glycosylation processes that modify proteins and lipids, affecting their function and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1’)-ceramide (d18:0)

- Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminide

Uniqueness

Alpha-L-fucosyl-(1->2)-D-galactose is unique due to its specific glycosidic linkage and its role in the synthesis of H antigen, which is a precursor for ABO blood group antigens. This specific linkage and its biological significance make it distinct from other similar compounds that may have different linkages or functional roles .

Activité Biologique

Alpha-L-fucosyl-(1->2)-D-galactose (Fucα(1-2)Gal) is a fucosylated disaccharide that plays a significant role in various biological processes, particularly in cell signaling, immune response, and microbial interactions. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Structure and Synthesis

Alpha-L-fucosyl-(1->2)-D-galactose is composed of a fucose sugar linked to a galactose sugar through an α(1->2) glycosidic bond. The synthesis of this compound typically involves the action of specific fucosyltransferases, enzymes that catalyze the transfer of fucose from GDP-fucose to acceptor sugars. In mammals, the primary fucosyltransferase responsible for this linkage is FUT2, which is crucial for the biosynthesis of fucosylated glycans in the gut .

Immune Modulation

Fucα(1-2)Gal has been implicated in immune modulation. Studies indicate that fucosylation can influence the activity of immune cells and the overall immune response. For instance, terminal fucosylation on IgG antibodies inhibits antibody-dependent cellular cytotoxicity (ADCC), which is a critical mechanism in tumor immunity . Additionally, alterations in fucosylation patterns have been associated with various cancers, where decreased expression of fucosidases correlates with tumorigenesis .

Host-Microbe Interactions

Fucα(1-2)Gal is essential for maintaining gut microbiome health. Research shows that this disaccharide can enhance microbial diversity and composition in the gut, promoting beneficial bacteria while inhibiting pathogenic strains . In Fut2-deficient mice, which lack α(1-2)fucosylated glycans, there is an increased susceptibility to infections and altered gut microbiota composition . Supplementation with fucosylated glycans has been shown to improve survival rates in models of systemic infection by enhancing host-microbe symbiosis .

Neuronal Development

Emerging evidence suggests that Fucα(1-2)Gal may play a role in neuronal development and cognitive functions. Fucosylated sugars have been linked to processes such as learning and memory formation. The presence of these sugars in neuronal tissues may influence synaptic plasticity and cognitive functions through their interactions with specific receptors .

Case Studies

Case Study 1: Fucα(1-2)Gal in Cancer

A study investigated the role of fucosylated glycans in colorectal cancer. It was found that increased levels of Fucα(1-2)Gal were associated with enhanced tumor growth and metastasis. The researchers noted that targeting fucosylation pathways could provide therapeutic avenues for cancer treatment by modulating immune responses against tumors .

Case Study 2: Gut Health and Fucose Supplementation

In a clinical trial involving infants at risk for sepsis, supplementation with fucosylated oligosaccharides significantly reduced the incidence of infections. The study highlighted how Fucα(1-2)Gal supports beneficial gut bacteria while providing a competitive disadvantage to pathogens like norovirus, which utilize these glycans as receptors for entry into host cells .

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of Fucα(1-2)Gal:

| Study | Findings |

|---|---|

| Shi & Stanley (2003) | Knockout of FUT2 leads to severe immune deficiencies in mice. |

| Kashyap et al. (2013) | FUT2 promotes microbial diversity; its upregulation during illness enhances gut health. |

| Moriwaki et al. (2009) | Defects in GDP-fucose synthesis lead to increased colon cancer growth. |

These findings underscore the importance of Fucα(1-2)Gal in both immune regulation and microbial health.

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8-,9+,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEBASLZIGFWEU-YYXBYDBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248751 | |

| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-O-a-L-Fucopyranosyl-galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24656-24-4 | |

| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24656-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-a-L-Fucopyranosyl-galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.